Anisindione
Anisindione
Anisindione is a cyclic beta-diketone consisting of indane-1,3-dione having a 4-methoxyphenyl substituent at the 4-position. It has a role as an anticoagulant and a vitamin K antagonist. It is a beta-diketone and an aromatic ketone. It derives from a hydride of an indane.
Anisindione is a synthetic anticoagulant and an indanedione derivative. Its anticoagulant action is mediated through the inhibition of the vitamin K-mediated gamma-carboxylation of precursor proteins that are critical in forming the formation of active procoagulation factors II, VII, IX, and X, as well as the anticoagulant proteins C and S, in the liver.
Anisindione is a synthetic indanedione anticoagulant. Anisindione interferes with the vitamin K-dependent hepatic synthesis of active clotting factors by inhibiting the reduction of vitamin K. This leads to an inhibition of gamma-carboxylation of glutamic acid residues to gamma-carboxyglutamic acid in clotting factors II, VII, IX and X. The consequential effects of this inhibition include a reduced activity of these clotting factors and prolonged blood clotting time.
Anisindione can cause developmental toxicity according to state or federal government labeling requirements.
Anisindione is a synthetic anticoagulant and an indanedione derivative. Its anticoagulant action is mediated through the inhibition of the vitamin K-mediated gamma-carboxylation of precursor proteins that are critical in forming the formation of active procoagulation factors II, VII, IX, and X, as well as the anticoagulant proteins C and S, in the liver.
Anisindione is a synthetic indanedione anticoagulant. Anisindione interferes with the vitamin K-dependent hepatic synthesis of active clotting factors by inhibiting the reduction of vitamin K. This leads to an inhibition of gamma-carboxylation of glutamic acid residues to gamma-carboxyglutamic acid in clotting factors II, VII, IX and X. The consequential effects of this inhibition include a reduced activity of these clotting factors and prolonged blood clotting time.
Anisindione can cause developmental toxicity according to state or federal government labeling requirements.
Brand Name:
Vulcanchem
CAS No.:
117-37-3
VCID:
VC0518953
InChI:
InChI=1S/C16H12O3/c1-19-11-8-6-10(7-9-11)14-15(17)12-4-2-3-5-13(12)16(14)18/h2-9,14H,1H3
SMILES:
COC1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O
Molecular Formula:
C16H12O3
Molecular Weight:
252.26 g/mol
Anisindione
CAS No.: 117-37-3
Cat. No.: VC0518953
Molecular Formula: C16H12O3
Molecular Weight: 252.26 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Anisindione is a cyclic beta-diketone consisting of indane-1,3-dione having a 4-methoxyphenyl substituent at the 4-position. It has a role as an anticoagulant and a vitamin K antagonist. It is a beta-diketone and an aromatic ketone. It derives from a hydride of an indane. Anisindione is a synthetic anticoagulant and an indanedione derivative. Its anticoagulant action is mediated through the inhibition of the vitamin K-mediated gamma-carboxylation of precursor proteins that are critical in forming the formation of active procoagulation factors II, VII, IX, and X, as well as the anticoagulant proteins C and S, in the liver. Anisindione is a synthetic indanedione anticoagulant. Anisindione interferes with the vitamin K-dependent hepatic synthesis of active clotting factors by inhibiting the reduction of vitamin K. This leads to an inhibition of gamma-carboxylation of glutamic acid residues to gamma-carboxyglutamic acid in clotting factors II, VII, IX and X. The consequential effects of this inhibition include a reduced activity of these clotting factors and prolonged blood clotting time. Anisindione can cause developmental toxicity according to state or federal government labeling requirements. |
|---|---|
| CAS No. | 117-37-3 |
| Molecular Formula | C16H12O3 |
| Molecular Weight | 252.26 g/mol |
| IUPAC Name | 2-(4-methoxyphenyl)indene-1,3-dione |
| Standard InChI | InChI=1S/C16H12O3/c1-19-11-8-6-10(7-9-11)14-15(17)12-4-2-3-5-13(12)16(14)18/h2-9,14H,1H3 |
| Standard InChI Key | XRCFXMGQEVUZFC-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O |
| Canonical SMILES | COC1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O |
| Appearance | Solid powder |
| Colorform | Pale yellow crystals from acetic acid or ethanol FINE WHITE TO CREAM-WHITE CRYSTALLINE POWDER |
| Melting Point | 155-156 156-157 °C 156.5 °C |
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